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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for investigators working with novel chemical entities.
This guide uses 2-Amino-N-methylpropanamide hydrochloride (referred to herein as
"AMPH" or "your compound") as a representative example of a new small molecule to illustrate
the principles and practices for identifying, understanding, and mitigating off-target effects. As a
Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded
framework to de-risk your compound and build confidence in your experimental results.

Unforeseen interactions between a therapeutic candidate and unintended biological targets are
a significant cause of adverse drug reactions and late-stage clinical failures.[1][2] A proactive,
systematic approach to identifying and mitigating these off-target effects early in the discovery
process is therefore critical for success.[3][4][5] This guide provides a comprehensive overview
of the strategies and methodologies to achieve this.

Frequently Asked Questions (FAQSs)

Here we address common questions that arise during the initial characterization of a new
compound like AMPH.

Q1: My compound shows the desired effect in my primary assay, but I'm also seeing
unexpected cellular toxicity. Could this be an off-target effect?
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A: Absolutely. Cytotoxicity is a classic indicator of potential off-target activity.[6][7] While high
concentrations of any compound can induce stress, a significant drop in cell viability at or near
the efficacious concentration warrants investigation. It is crucial to determine the therapeutic
window—the concentration range where your compound is effective without being broadly
toxic.[8] An early cytotoxicity counter-screen is essential to differentiate between specific, on-
target effects and non-specific toxicity.[9][10]

Q2: What is the difference between "off-target” effects and "on-target" toxicity?
A: This is a critical distinction.

o Off-target effects occur when your compound binds to proteins other than your intended
target, leading to unforeseen biological consequences.

o On-target toxicity happens when the modulation of your intended target, while producing the
desired therapeutic effect, also causes adverse effects in other tissues or pathways.

This guide focuses on identifying and mitigating off-target effects.
Q3: When in the drug discovery process should | start thinking about off-target effects?

A: As early as possible.[4][8] Integrating off-target liability assessment from the hit-to-lead stage
can save significant time and resources by flagging problematic compounds before extensive
optimization.[2][11] Early-stage profiling allows for a more informed selection of lead
candidates and can guide medicinal chemistry efforts to improve selectivity.[3]

Q4: What are the primary strategies for identifying potential off-target interactions?

A: A multi-pronged approach is most effective, combining computational (in silico) and
experimental (in vitro) methods.[5]

« In Silico Profiling: Uses computer algorithms to predict potential off-target interactions based
on the chemical structure of your compound and its similarity to known ligands for various
targets.[12][13]

« In Vitro Profiling: Involves screening your compound against large panels of known biological
targets, such as kinases, GPCRs, ion channels, and transporters.[3][4][14]
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o Unbiased Proteome-wide Approaches: Techniques like chemoproteomics aim to identify all
protein binders for your compound directly in a biological sample without prior assumptions.
[15][16]

Troubleshooting Guide: Addressing Unexpected
Experimental Outcomes

This section provides a systematic approach to troubleshooting common issues that may be
linked to off-target effects of AMPH.
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Observed Issue

Potential Cause (Off-Target
Related)

Recommended Action Plan

Inconsistent results between

different cell lines.

The off-target protein is
expressed at different levels in

the cell lines being tested.

1. Confirm Target Expression:
Verify that your primary target
is expressed at similar levels
across the cell lines. 2.
Proteomic Analysis: If possible,
perform proteomic analysis on
the cell lines to identify
differences in protein
expression that could account
for the varied response. 3.
Broad-Panel Screening:
Submit AMPH for a broad in
vitro safety screening panel to

identify potential off-targets.[3]
[4]

Phenotype in cellular assays
does not match genetic
knockdown/knockout of the

intended target.

AMPH may be engaging one
or more additional targets that
contribute to the observed
phenotype
(polypharmacology).

1. Orthogonal Validation: Use a
structurally distinct compound
known to be a selective
inhibitor/activator of your target
to see if it recapitulates the
phenotype. 2. Target
Deconvolution: Employ
unbiased methods like
chemoproteomics or thermal
shift assays to identify all
cellular targets of AMPH.[15]
[16][17]
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Compound activity plateaus or
decreases at higher
concentrations (bell-shaped

dose-response curve).

At higher concentrations,
engagement of a secondary,
inhibitory off-target may be
antagonizing the primary
effect, or general toxicity may
be masking the specific

activity.

1. Cytotoxicity Assay: Perform
a dose-response cytotoxicity
assay and compare the tox50
with the EC50/IC50 of your
primary assay. A tenfold or
greater separation is desirable.
[7] 2. Cellular Thermal Shift
Assay (CETSA): Use CETSA
to confirm that AMPH is
engaging the primary target in
cells at the effective
concentration range.[18][19]
[20]

High background or false
positives in a high-throughput
screen (HTS).

The compound may be
interfering with the assay
technology itself (e.g.,
inhibiting luciferase, causing
fluorescence interference, or
forming aggregates).[10]

1. Technology Counter-Screen:
Run a counter-screen without
the primary target to test for
interference with the assay
readout system (e.g., a
luciferase inhibition assay for a
luminescent primary screen).
[9] 2. Orthogonal Assay:
Validate hits using a different
assay format that relies on a

distinct detection technology.

[7]

A Systematic Workflow for Off-Target De-risking

A structured approach to identifying and mitigating off-target effects is crucial. The following

workflow outlines a logical progression from initial prediction to cellular validation.
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Caption: A three-phase workflow for systematic off-target identification and mitigation.
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Phase 1: In Silico Prediction and Broad Screening

The initial phase focuses on leveraging predictive tools and broad, cost-effective screening to
cast a wide net for potential liabilities.

e In Silico Profiling: This is the first step. Use computational tools to compare the structure of
AMPH against databases of known ligands and their targets.[12][13] This can provide an
early warning of potential off-target families (e.g., kinases, GPCRs) and help guide the
selection of an appropriate in vitro screening panel.[5] Several web-based tools and
commercial platforms are available for this purpose.[13]

« In Vitro Safety Panels: These are pre-defined collections of binding or functional assays for
targets known to be involved in adverse drug reactions.[2][3] Screening AMPH against a
standard panel (e.g., a 44- or 87-target panel) provides empirical data on its interactions with
the most common safety-relevant proteins.[4][14]

Phase 2: Hit Validation and Unbiased Target
Identification

Any "hits" from Phase 1 must be validated to confirm they are genuine interactions and to
understand their relevance in a cellular context.

» Dose-Response Confirmation: Re-test any initial hits from the screening panel in a full dose-
response format to determine their potency (IC50 or EC50). A selectivity window of at least
100-fold between the primary target and any off-targets is a common goal in drug discovery.

[8]

o Cellular Target Engagement Assays: It is crucial to confirm that AMPH can bind to the
putative off-target in a physiological environment. The Cellular Thermal Shift Assay (CETSA)
is a powerful method for this.[18][20][21] It measures the change in thermal stability of a
protein upon ligand binding in intact cells or cell lysates.[19][22] An increase in the melting
temperature of a protein in the presence of AMPH provides strong evidence of direct binding.
[20]

o Chemoproteomics: For a truly unbiased view, chemoproteomics techniques can identify the
full spectrum of proteins that interact with your compound.[15][16] Methods like Capture
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Compound Mass Spectrometry (CCMS) use a modified version of your compound to "fish"
for its binding partners in a cell lysate, which are then identified by mass spectrometry.[17]
[23][24] This is particularly valuable when the observed phenotype cannot be explained by
the known on-target or any identified off-targets.[15][16]

Phase 3: Mitigation and Lead Optimization

Once off-targets are confirmed, the focus shifts to mitigating their effects through medicinal
chemistry.

e Develop a Counter-Screen: An essential tool for lead optimization is a robust counter-screen
assay for the validated off-target.[7][9][10] This allows medicinal chemists to rapidly assess
new analogues of AMPH for their activity against both the primary target and the undesirable

off-target.

o Structure-Activity Relationship (SAR) Analysis: Systematically analyze how changes to the
chemical structure of AMPH affect its potency at the on-target versus the off-target. This SAR
data is critical for rationally designing new molecules with improved selectivity.[3]

Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for

Target Engagement

This protocol provides a general workflow to verify the interaction of AMPH with a suspected
off-target protein (Target X) in intact cells.

Objective: To determine if AMPH binding stabilizes Target X against thermal denaturation.
Methodology:

o Cell Culture and Treatment: a. Culture cells known to express Target X to approximately 80%
confluency. b. Treat cells with a range of AMPH concentrations (e.g., 0.1x to 100x the
primary target IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2
hours) at 37°C.[18]
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e Heating Step: a. Harvest and wash the cells, then resuspend them in a suitable buffer (e.qg.,
PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes for each
treatment condition. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-
3°C increments) for 3 minutes, followed by cooling to room temperature.[18] Include an
unheated control.

e Lysis and Separation: a. Lyse the cells via freeze-thaw cycles or addition of a mild lysis
buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the
aggregated, denatured proteins.[22]

o Detection and Analysis: a. Carefully collect the supernatant, which contains the soluble, non-
denatured protein fraction. b. Analyze the amount of soluble Target X remaining at each
temperature using Western blotting or another suitable protein quantification method. c. Plot
the percentage of soluble Target X against temperature for each AMPH concentration. A
rightward shift in the melting curve in the presence of AMPH indicates thermal stabilization
and thus, target engagement.[20]

1. Treat Cells 2. Heat Aliquots - 3. Lyse & Centrifuge 4. Analyze Supernatant 5. Plot Melting Curve
(Vehicle vs. AMPH) | (Temperature Gradient) ™| (Separate Soluble/Aggregated) (e.g., Western Blot for Target X) " (soluble Protein vs. Temp)

4
4

Click to download full resolution via product page
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

o Afzal, A. M., et al. (2015). Computational/in silico methods in drug target and lead prediction.
Journal of translational medicine, 13(1), 1-15. [Link]

e Yan, Y., etal. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Chinese
Journal of Chemistry, 41(24), 3323-3334. [Link]

o Almgvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift
Assay - CETSA. Methods in molecular biology, 1439, 237-251. [Link]

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://www.tandfonline.com/doi/full/10.1080/09537104.2024.2354833
https://www.benchchem.com/product/b112555?utm_src=pdf-body-img
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4472590/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10798150/
https://www.ncbi.nlm.nih.gov/pubmed/27220669
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature
Discovery. [Link]

Hurley, L. H. (Ed.). (2012). Early Drug Discovery and Development Guidelines: For Academic
Researchers, Collaborators, and Start-up Companies. Probe Reports from the NIH
Molecular Libraries Program. [Link]

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology.
[Link]

CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects.
CRISPR Medicine News. [Link]

Hussain, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of
pharmacology, 162(6), 1239-1249. [Link]

ResearchGate. (n.d.). In silico tools for off-target prediction. [Diagram]. ResearchGate. [Link]

Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
Eurofins Discovery. [Link]

Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of
Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 315-
324. [Link]

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

Chen, X., & Wong, Y. K. (2022). A brief introduction to chemical proteomics for target
deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6549-
6559. [Link]

The University of Arizona. (n.d.). Our Process. R. Ken Coit College of Pharmacy. [Link]
BioAgilytix. (n.d.). Discovery Phase in Drug Development. BioAgilytix. [Link]

Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://www.sygnaturediscovery.com/blog/the-importance-of-counter-screens-in-hts
https://www.ncbi.nlm.nih.gov/books/NBK92011/
https://www.reactionbiology.com/services/in-vitro-safety-pharmacology-profiling
https://crisprmedicinenews.com/news/strategies-to-avoid-and-reduce-off-target-effects/
https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058157/
https://www.researchgate.net/figure/In-silico-tools-for-off-target-prediction_fig2_371661320
https://www.eurofinsdiscoveryservices.com/services/pharmacology/safety-pharmacology/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2878863/
https://www.creative-biolabs.com/drug-discovery/therapeutics/in-silico-target-prediction.htm
https://www.europeanreview.org/article/30282
https://acdd.pharmacy.arizona.edu/our-process
https://www.bioagilytix.com/resources/blog/discovery-phase-in-drug-development/
https://www.patsnap.com/synapse/articles/how-can-off-target-effects-of-drugs-be-minimised
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Pharmaron. (n.d.). In Vitro Safety Panel | Binding & Functional Assays. Pharmaron. [Link]

Archer, J. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.
[Link]

Schmidt, F,, et al. (2014). Predictive in silico off-target profiling in drug discovery. Future
medicinal chemistry, 6(3), 295-317. [Link]

Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery.
Aragen Life Sciences. [Link]

Zhao, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal
Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(23), e4562.
[Link]

Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and
Other Drug Protein Interactions. Charles River. [Link]

Oligonucleotide Therapeutics Society. (2024). In silico siRNA Off Target Predictions: What
Should We Be Looking For?. Oligonucleotide Therapeutics Society. [Link]

ResearchGate. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution.
ResearchGate. [Link]

Szymanski, P., et al. (2012). Adaptation of High-Throughput Screening in Drug Discovery—
Toxicological Screening Tests. International journal of molecular sciences, 13(1), 4-24. [Link]

ResearchGate. (2025). How to Prepare a Compound Collection Prior to Virtual Screening.
ResearchGate. [Link]

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to
validate drug target engagement in platelets. Platelets, 1-10. [Link]

Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target
Engagement. ACS chemical biology, 15(1), 227-235. [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.pharmaron.com/in-vitro-safety-panel
https://www.europeanpharmaceuticalreview.com/article/5730/in-vitro-safety-pharmacology-profiling/
https://pubmed.ncbi.nlm.nih.gov/24575966/
https://www.creative-diagnostics.com/off-target-effects-analysis.htm
https://www.aragen.com/blog/what-is-high-throughput-screening-in-drug-discovery/
https://bio-protocol.org/e4562
https://www.criver.com/products-services/discovery-services/in-vitro-biology/capture-compound-mass-spectrometry
https://www.oligotherapeutics.org/in-silico-sirna-off-target-predictions-what-should-we-be-looking-for/
https://www.researchgate.net/publication/376495204_Chemoproteomics_A_Broad_Avenue_to_Target_Deconvolution
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3269695/
https://www.researchgate.net/publication/303350293_How_to_Prepare_a_Compound_Collection_Prior_to_Virtual_Screening
https://www.tandfonline.com/doi/full/10.1080/09537104.2024.2354784
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7316104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

+ Valentine, J. J., et al. (2019). Novel Computational Approach to Predict Off-Target
Interactions for Small Molecules. Frontiers in pharmacology, 10, 778. [Link]

« Antibody Therapeutics. (2021). Strategies to mitigate the on- and off-target toxicities of
recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics,
4(3), 143-152. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
e 2. wuxibiology.com [wuxibiology.com]

¢ 3. reactionbiology.com [reactionbiology.com]

e 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

¢ 5. Predictive in silico off-target profiling in drug discovery - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 6. Early Drug Discovery and Development Guidelines: For Academic Researchers,
Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf
[ncbi.nim.nih.gov]

e 7.ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
¢ 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
¢ 9. sygnaturediscovery.com [sygnaturediscovery.com]

e 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay
Interference - PMC [pmc.ncbi.nlm.nih.gov]

e 11. bioagilytix.com [bioagilytix.com]

e 12. Computational/in silico methods in drug target and lead prediction - PMC
[pmc.ncbi.nlm.nih.gov]

e 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small
Molecules [frontiersin.org]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://www.frontiersin.org/articles/10.3389/fphar.2019.00778/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8344427/
https://www.benchchem.com/product/b112555?utm_src=pdf-custom-synthesis
https://www.creative-diagnostics.com/protein-array/off-target-effects-analysis.html
https://wuxibiology.com/resource/mini-safety-panel/
https://www.reactionbiology.com/services/safety-and-toxicology/in-vitro-safety-screening/
https://apac.eurofinsdiscovery.com/solution/safety-panels
https://pubmed.ncbi.nlm.nih.gov/24575966/
https://pubmed.ncbi.nlm.nih.gov/24575966/
https://www.ncbi.nlm.nih.gov/books/NBK92015/
https://www.ncbi.nlm.nih.gov/books/NBK92015/
https://www.ncbi.nlm.nih.gov/books/NBK92015/
https://www.pharmacy.arizona.edu/acdd-our-process
https://www.europeanpharmaceuticalreview.com/article/2873/in-vitro-safety-pharmacology-profiling/
https://www.sygnaturediscovery.com/blog/the-importance-of-counter-screens-in-hts/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2878863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2878863/
https://www.bioagilytix.com/solutions/phases/discovery-phase-drug-development/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7673338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7673338/
https://www.frontiersin.org/journals/big-data/articles/10.3389/fdata.2019.00025/full
https://www.frontiersin.org/journals/big-data/articles/10.3389/fdata.2019.00025/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

e 14. pharmaron.com [pharmaron.com]

e 15. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed
[pubmed.ncbi.nlm.nih.gov]

¢ 16. researchgate.net [researchgate.net]
e 17. europeanreview.org [europeanreview.org]

e 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA -
Assay Guidance Manual - NCBI Bookshelf [ncbi.nim.nih.gov]

¢ 19. news-medical.net [news-medical.net]
¢ 20. tandfonline.com [tandfonline.com]
e 21. bio-protocol.org [bio-protocol.org]

e 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC
[pmc.ncbi.nlm.nih.gov]

e 23. promega.com [promega.com]
e 24. criver.com [criver.com]

¢ To cite this document: BenchChem. [Technical Support Center: Mitigating Off-Target Effects
of Novel Small Molecules]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112555#reducing-off-target-effects-of-2-amino-n-
methylpropanamide-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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